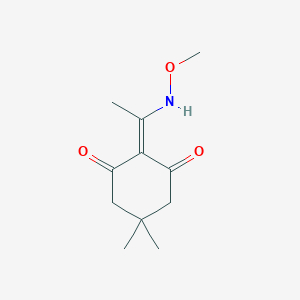
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one, also known as DIMBOA, is a natural compound found in various plants. This compound has been of interest to researchers due to its potential applications in scientific research.
作用機序
The mechanism of action of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is not fully understood. However, it has been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the growth of bacteria and viruses by disrupting their cell membranes. It has also been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the replication of viruses by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in plants, which can act as signaling molecules and activate defense mechanisms against pathogens. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has also been found to induce the expression of various genes involved in defense responses in plants.
実験室実験の利点と制限
One advantage of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its natural origin. This makes it a useful tool for studying the defense mechanisms of plants against pathogens. However, one limitation of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its variability in concentration in different plant species. This can make it difficult to compare results from different experiments.
将来の方向性
There are several future directions for research on 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one. One direction is to further investigate its mechanism of action against bacteria and viruses. Another direction is to explore its potential as a natural insecticide. Additionally, research could be done to determine the optimal concentration of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one for inducing defense responses in plants. Finally, research could be done to investigate the potential use of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in the development of new drugs.
合成法
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is synthesized through the shikimic acid pathway, which is present in plants. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one occurs in the roots of plants and is then transported to other parts of the plant. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one involves the conversion of tryptophan to indole-3-acetaldoxime, followed by the conversion of indole-3-acetaldoxime to indole-3-acetonitrile. Finally, indole-3-acetonitrile is converted to 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one.
科学的研究の応用
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been of interest to researchers due to its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and insecticidal properties. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. It has also been found to inhibit the replication of viruses, including herpes simplex virus type 1 and type 2.
特性
CAS番号 |
108220-95-7 |
|---|---|
製品名 |
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+ |
InChIキー |
OPROQFPSRGDWSX-UHFFFAOYSA-N |
異性体SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
SMILES |
CC(=NOC)C1=C(CC(CC1=O)(C)C)O |
正規SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
同義語 |
2-(1-(methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




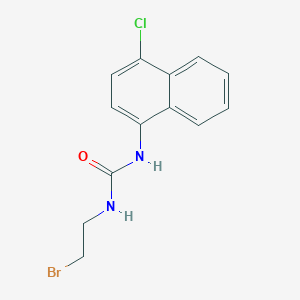

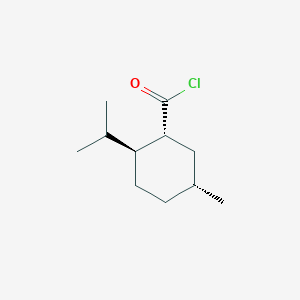

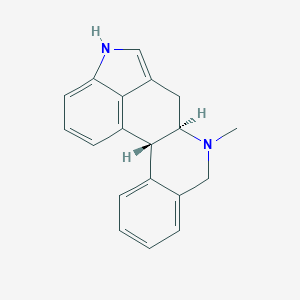
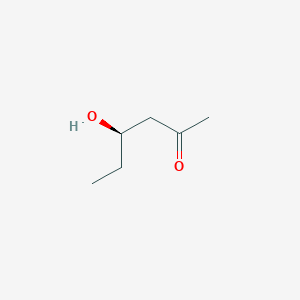
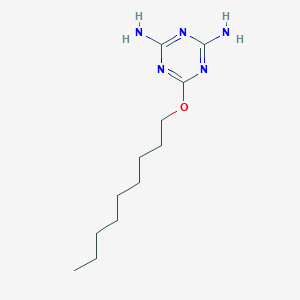

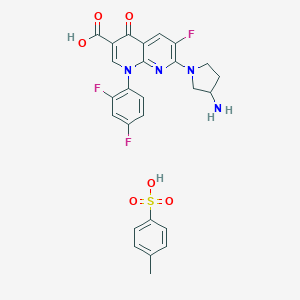

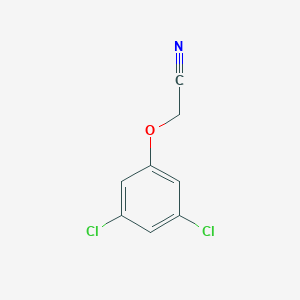
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
